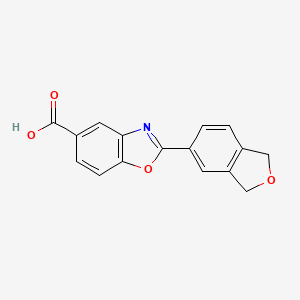

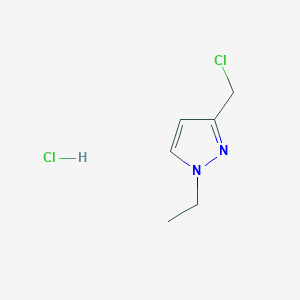

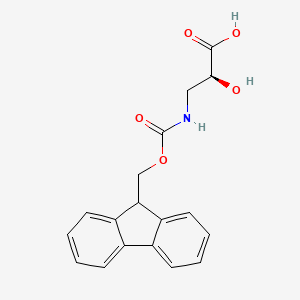

![molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1](/img/structure/B2903647.png)

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” is a chiral small molecule . It belongs to the field of synthesis of medical intermediates . The molecule is characterized by its bicyclic structure and the presence of both amino and carboxyl groups .

Synthesis Analysis

The synthesis of this compound involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The yield of this synthesis method is more than 65% .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure with an amino group and a carboxyl group . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination, basic configuration inversion, and hydrogenation . These reactions are carried out under mild conditions .Applications De Recherche Scientifique

Synthesis and Transport Applications

- Synthesis and Comparison with Analogues: The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized and compared with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on their specificity to the Na+-independent membrane transport system L of tumor and hepatoma cells (Christensen et al., 1983).

Structural and Stereochemical Studies

- Enantiomer Synthesis and Structure Analysis: Synthesis of enantiomers of various aminobicyclo[2.2.2]octane derivatives was achieved, with their stereochemistry and relative configurations determined by NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).

Conformation and Molecular Structure

- Molecular Structure Characterization: The molecular structure of certain bicyclic amino acid esters, including those related to the (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, was characterized using spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).

Biomedical and Bioorganic Applications

- Peptide Mimicry and Catalysis: The aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives have been explored for their potential in peptide mimicry and asymmetric catalysis, contributing to the development of new bioactive compounds and organo-catalysts (Milbeo et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDCPXNFPLOAM-GHNGIAPOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

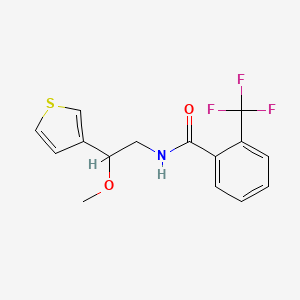

![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)

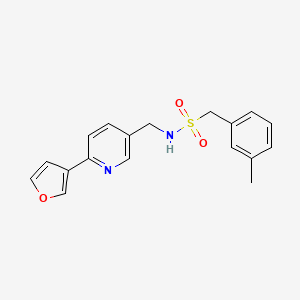

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)

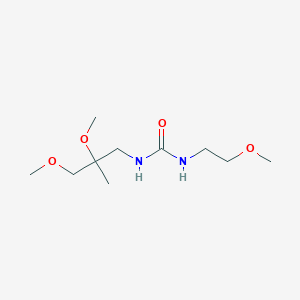

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

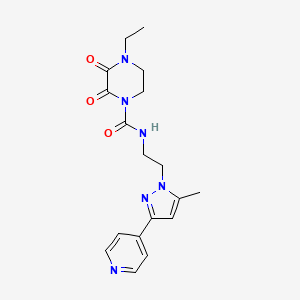

![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)